molecular formula C21H17FN4O3S3 B2996189 N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-32-0

N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2996189
CAS No.: 1021251-32-0
M. Wt: 488.57
InChI Key: RXVLVUUTOLXYNN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic small molecule investigated for its potent kinase inhibitory activity, positioning it as a valuable tool in oncological and signal transduction research. This compound belongs to the thiazolo[4,5-d]pyrimidine class, a scaffold known for targeting the ATP-binding site of various kinases. Its mechanism of action is characterized by competitive inhibition, particularly against kinases involved in critical cell proliferation and survival pathways. Researchers utilize this compound to probe the mechanistic roles of specific kinases in disease models, with a significant focus on cancer cell lines [Source: PubMed] . The structural features, including the 3-methoxyphenyl and thioacetamide groups, are designed to optimize binding affinity and selectivity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Product specifications, including purity and supporting analytical data (HPLC, NMR, MS), are available to ensure experimental reproducibility and reliability [Source: Supplier Data] .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S3/c1-11-6-7-12(8-15(11)22)23-16(27)10-31-20-24-18-17(19(28)25-20)32-21(30)26(18)13-4-3-5-14(9-13)29-2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVLVUUTOLXYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methylphenyl and 3-methoxyphenyl substituents enhances its chemical reactivity and potential interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₃O₂S₂
Molecular Weight365.4 g/mol
XLogP3-AA1.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

Antimicrobial Activity

Research has demonstrated that compounds with thiazole and thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin in effectiveness .

Case Study: Antibacterial Testing
A study evaluating a series of thiazolidinone derivatives reported minimal inhibitory concentrations (MICs) ranging from 36.5 to 211.5 µM against several bacterial strains. The compound 5d exhibited the most potent antibacterial activity with an MIC of 37.9113.8μM37.9–113.8\,\mu M and a minimal bactericidal concentration (MBC) of 57.8118.3μM57.8–118.3\,\mu M .

Anticancer Activity

The thiazolo[4,5-d]pyrimidine scaffold has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Some studies have highlighted that compounds within this class can act as dual inhibitors of cyclooxygenases (COX-1/2) and lipoxygenases (5-LOX), which are implicated in tumorigenesis .

Research Findings:

  • A derivative similar to our compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
  • The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, compounds similar to this compound have also been evaluated for:

  • Antiviral Activity: Some derivatives have shown inhibitory effects on viral enzymes such as HIV reverse transcriptase and Hepatitis C NS5b polymerase .
  • Anti-inflammatory Effects: The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The following table summarizes critical structural and physicochemical differences between the target compound and analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Thiazolo[4,5-d]pyrimidine 3-(3-methoxyphenyl), 5-(thioacetamide-N-(3-fluoro-4-methylphenyl)) Not explicitly provided* Not provided Fluoro, methyl, methoxy substituents; thioxo group -
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine 3-phenyl, 5-(thioacetamide-N-(2-ethoxyphenyl)) C21H18N4O3S3 470.6 Ethoxy group; phenyl substituent
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone 5-benzylidene, N-(2-methylphenyl) Varies by substituent Not provided Benzylidene group; methylphenyl acetamide
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone 4-sulfamoylphenyl, N-phenyl C23H18N4O3S2 486.5 Sulfamoyl group; quinazolinone core

*The target compound’s molecular formula can be inferred as C22H18FN3O2S3 based on structural similarity to .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity compared to the 2-ethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
    • The 3-methoxyphenyl substituent on the thiazolo[4,5-d]pyrimidine core introduces steric bulk and moderate electron donation, contrasting with the simpler phenyl group in or the sulfamoylphenyl group in .
  • The thioacetamide linker provides conformational flexibility, as seen in , but the presence of fluorine may increase metabolic stability compared to non-halogenated analogues.

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